N-[(3,4-dimethoxyphenyl)methyl]-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide
Description
N-[(3,4-dimethoxyphenyl)methyl]-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a carboxamide group at the 1-position, a 3,4-dimethoxyphenylmethyl moiety, and a 3,5-dimethylpyrazolylmethyl side chain. The 3,4-dimethoxyphenyl group is associated with enhanced lipophilicity and membrane permeability, as seen in calcium channel blockers like verapamil . The pyrazole moiety may confer metabolic stability and selective binding to kinase or protease targets .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-15-11-16(2)25(23-15)14-17-7-9-24(10-8-17)21(26)22-13-18-5-6-19(27-3)20(12-18)28-4/h5-6,11-12,17H,7-10,13-14H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQNKXWRQNDXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide ()
This analog replaces the 3,4-dimethoxyphenyl group with a 3-methoxyphenylmethyl substituent. The pyrimidine-pyrazole system in this compound may enhance π-π stacking interactions compared to the simpler pyrazole-piperidine linkage in the target molecule .
4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide ()
This compound features a pyridazinone ring instead of the dimethoxyphenyl group. The oxolanylmethyl (tetrahydrofuran-derived) substituent introduces polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the lipophilic dimethoxyphenyl group in the target compound .
Functional Group Comparison with Pharmacologically Active Compounds
Verapamil ()
Verapamil, a calcium channel blocker, shares the 3,4-dimethoxyphenyl motif but employs a nitrile-containing aliphatic chain instead of a piperidine-carboxamide scaffold. The nitrile group in verapamil contributes to its rapid absorption and bioavailability, whereas the carboxamide in the target compound may slow metabolism, extending half-life .
Tacrine ()
Tacrine, an acetylcholinesterase inhibitor, contains a tetrahydroacridine core. Unlike the target compound’s piperidine system, tacrine’s planar acridine ring facilitates intercalation into enzyme active sites.
Pharmacokinetic and Pharmacodynamic Implications
- Lipophilicity : The 3,4-dimethoxyphenyl group in the target compound likely enhances lipid solubility compared to analogs with single methoxy or polar substituents (e.g., ), favoring passive diffusion across biological membranes .
- Metabolic Stability : The 3,5-dimethylpyrazole group may resist oxidative metabolism more effectively than unsubstituted pyrazoles, as methyl groups block cytochrome P450-mediated hydroxylation .
- Target Selectivity : The carboxamide linker could engage hydrogen-bonding interactions with serine or aspartate residues in enzyme binding pockets, contrasting with verapamil’s nitrile-based hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
